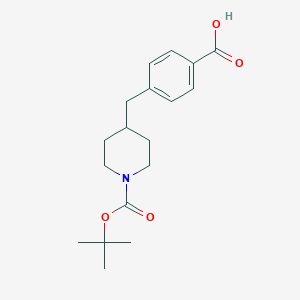

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

Vue d'ensemble

Description

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzoic acid moiety. This compound is primarily used as a semi-flexible linker in the development of proteolysis targeting chimeras (PROTACs), which are molecules designed for targeted protein degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable amine with a dihaloalkane.

Introduction of the Boc Protecting Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the nitrogen remains unreactive during subsequent reactions.

Attachment of the Benzoic Acid Moiety: The benzoic acid group is introduced via a nucleophilic substitution reaction, where the Boc-protected piperidine reacts with a benzoic acid derivative, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid undergoes several types of chemical reactions:

Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Substitution Reactions: Reagents like halogens or nitro groups can be introduced using electrophilic reagents under controlled conditions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reactions: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for amide or ester formation.

Major Products

Substitution Reactions: Functionalized benzoic acid derivatives.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Amides or esters, depending on the nucleophile used.

Applications De Recherche Scientifique

Drug Development

The compound is primarily utilized in the synthesis of piperidine derivatives, which are known for their pharmacological properties. Piperidine-based compounds have been shown to exhibit a range of biological activities, including:

- Antidepressant Activity : Research indicates that modifications of piperidine structures can lead to compounds with antidepressant effects. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and bioavailability of these derivatives .

- Antitumor Properties : Some studies have reported that piperidine derivatives possess antitumor activity, making them candidates for cancer therapy. The benzoic acid moiety may contribute to this activity by enhancing interaction with biological targets .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules. Notable applications include:

- Synthesis of Amides and Esters : The carboxylic acid group can be converted into amides or esters, leading to the development of new pharmaceuticals with improved efficacy .

- Formation of Hybrid Molecules : By reacting with different electrophiles, researchers can create hybrid molecules that combine the pharmacological properties of different classes of drugs, potentially leading to synergistic effects .

Mécanisme D'action

The mechanism of action of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid in PROTACs involves the following steps:

Binding to Target Protein: The compound is designed to bind selectively to a target protein.

Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.

Ubiquitination and Degradation: The proximity of the target protein to the E3 ligase facilitates its ubiquitination, marking it for degradation by the proteasome.

This targeted degradation mechanism allows for the selective removal of specific proteins, making it a powerful tool for studying protein function and developing new therapies .

Comparaison Avec Des Composés Similaires

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is unique due to its semi-flexible linker properties, which are crucial for the development of effective PROTACs. Similar compounds include:

4-(Piperidin-4-yl)benzoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Contains an acetic acid moiety instead of benzoic acid, offering different reactivity and binding properties.

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethyl group, providing additional functionalization options.

These compounds share structural similarities but differ in their functional groups and reactivity, making each suitable for specific applications in research and industry.

Activité Biologique

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid, also known as Boc-piperidine benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 147969-86-6

- Molecular Formula : C18H25NO4

- Molecular Weight : 319.4 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been identified as a potential inhibitor of the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in tumor immune evasion. By blocking this pathway, the compound may enhance T-cell activation and proliferation against cancer cells, making it a candidate for cancer immunotherapy .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

2. Antimicrobial Properties

The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it was tested against Staphylococcus aureus and Escherichia coli, with results indicating significant inhibition at low concentrations .

3. Immunomodulatory Effects

As an inhibitor of PD-L1, this compound modulates immune responses by enhancing T-cell activity. This mechanism is particularly relevant in the context of cancer therapy where immune evasion by tumors is a significant challenge.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |

| Study B | Antimicrobial Activity | Showed inhibition of bacterial growth in vitro with MIC values lower than standard antibiotics. |

| Study C | Immunomodulation | Enhanced T-cell responses in co-culture systems with tumor cells when treated with the compound. |

Research Findings

Research indicates that this compound operates through multiple pathways:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.

- Immune Activation : Increases cytokine production from T-cells, enhancing anti-tumor immunity.

Propriétés

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)12-13-4-6-15(7-5-13)16(20)21/h4-7,14H,8-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZKWAQGBFLWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.